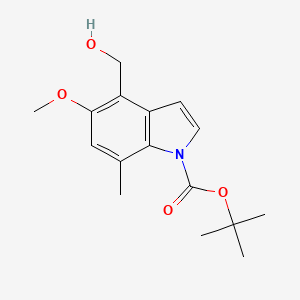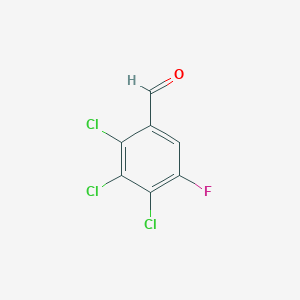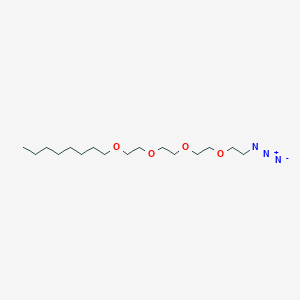
3,3-Dimethoxypropylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethoxypropylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is known for its high reactivity and versatility, making it a valuable reagent in the preparation of various organic compounds. The compound is typically available as a solution in tetrahydrofuran (THF), which stabilizes it and facilitates its use in various reactions.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3,3-Dimethoxypropylmagnesium bromide involves the reaction of 3,3-dimethoxypropyl bromide with magnesium turnings in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
3,3-Dimethoxypropyl bromide+Magnesium→3,3-Dimethoxypropylmagnesium bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure consistency and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to optimize yield and safety.
化学反応の分析
Types of Reactions: 3,3-Dimethoxypropylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic centers in various substrates. It can also participate in substitution reactions, particularly with halides and other leaving groups.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen, leading to the formation of corresponding alcohols or ketones.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, where the magnesium bromide moiety is replaced by the incoming group.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, reactions with carbonyl compounds typically yield alcohols, while reactions with alkyl halides produce substituted alkanes.
科学的研究の応用
3,3-Dimethoxypropylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It plays a role in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new drugs.
Industry: In industrial settings, it is used in the large-scale production of various chemicals, including intermediates for polymers and other materials.
作用機序
The mechanism by which 3,3-Dimethoxypropylmagnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic center at the magnesium-carbon bond. This nucleophilic center can attack electrophilic sites in various substrates, leading to the formation of new bonds and the subsequent products. The molecular targets and pathways involved depend on the specific reaction and substrates used.
類似化合物との比較
Ethylmagnesium bromide: Another Grignard reagent with similar reactivity but different alkyl group.
Phenylmagnesium bromide:
Methylmagnesium bromide: A simpler Grignard reagent used for methylation reactions.
Uniqueness: 3,3-Dimethoxypropylmagnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis.
特性
IUPAC Name |
magnesium;1,1-dimethoxypropane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2.BrH.Mg/c1-4-5(6-2)7-3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLAPOLFRTDKE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C[CH2-])OC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6315678.png)
![4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)


![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)


![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)


![[[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B6315746.png)
